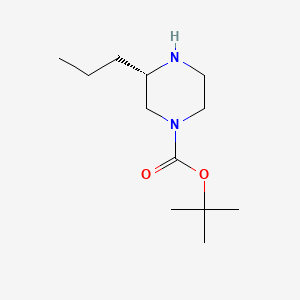

(S)-1-Boc-3-propyl-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQYTJHYWCCQIJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647559 | |

| Record name | tert-Butyl (3S)-3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-58-5 | |

| Record name | 1,1-Dimethylethyl (3S)-3-propyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-Boc-3-propyl-piperazine chemical properties

An In-depth Technical Guide to (S)-1-Boc-3-propyl-piperazine: Properties, Synthesis, and Applications

Introduction:

Within the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently incorporated into a vast array of therapeutic agents targeting the central nervous system (CNS), infectious diseases, and oncology.[1][2][3][4] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it an invaluable component in drug design. However, the symmetric nature of piperazine, with its two reactive secondary amines, presents a significant synthetic challenge: achieving regioselective functionalization.

The strategic use of protecting groups is the cornerstone of overcoming this challenge, and the tert-butoxycarbonyl (Boc) group is preeminent among them. By selectively masking one of the piperazine nitrogens, intermediates like this compound are created. These chiral building blocks offer chemists precise control, enabling the sequential and directed synthesis of complex, high-value molecules. The Boc group provides robust protection under a wide range of reaction conditions yet can be removed cleanly under acidic conditions, making it an ideal tool for multi-step synthetic campaigns.[5]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the chemical properties, synthesis, analytical profile, and strategic applications of this compound, a key intermediate for constructing novel chemical entities.

Part 1: Core Chemical and Physical Properties

This compound is a chiral, non-symmetrical piperazine derivative. Its core structure consists of a piperazine ring substituted at the 3-position with a propyl group, conferring a specific stereochemistry (S-configuration). The nitrogen at the 1-position is protected by a tert-butoxycarbonyl (Boc) group, leaving the nitrogen at the 4-position as a free secondary amine available for chemical modification.

Quantitative data for this specific molecule is summarized below.

| Property | Value | Source |

| Chemical Name | tert-butyl (3S)-3-propylpiperazine-1-carboxylate | [6] |

| CAS Number | 928025-58-5 | [6][7] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [6][7] |

| Molecular Weight | 228.33 g/mol | [6][7] |

| Appearance | Not specified (often an oil or low-melting solid) | |

| Purity | Typically ≥95% (commercially available) |

Part 2: Synthesis and Purification

The synthesis of chiral 3-substituted piperazines like this compound requires a stereocontrolled approach. Modern methods often leverage readily available chiral starting materials, such as α-amino acids, to establish the desired stereocenter.[8][9] The general strategy involves constructing the piperazine ring and ensuring the Boc group is selectively placed on the desired nitrogen.

The following diagram illustrates a conceptual workflow for the synthesis and purification of a monosubstituted N-Boc-piperazine derivative.

Caption: Conceptual workflow for the synthesis and purification of this compound.

Exemplary Synthesis Protocol

This protocol is a representative, generalized procedure based on established methods for synthesizing substituted piperazines.[9][10] Researchers should adapt it based on laboratory conditions and specific precursors.

Objective: To synthesize this compound from a suitable chiral precursor.

Step-by-Step Methodology:

-

Precursor Preparation:

-

Begin with a suitable N-protected chiral 1,2-diamine precursor where the stereocenter is already established. This can often be derived from a natural amino acid like (S)-norvaline.

-

-

Cyclization:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine precursor in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Add a reagent that will form the second arm of the piperazine ring, such as a dihaloethane derivative, and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the acid byproduct.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).

-

-

Boc Protection:

-

Once the cyclization is complete, the resulting piperazine may have two free secondary amines or one, depending on the precursors. If the N1 position is not already protected, proceed with selective Boc protection.

-

Dissolve the crude piperazine intermediate in a solvent like DCM. Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM. The slow addition at low temperature is crucial to favor mono-protection over di-protection.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

-

Aqueous Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the collected organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue using silica gel column chromatography. A gradient elution system, typically starting with hexane and gradually increasing the proportion of ethyl acetate, is effective for separating the desired mono-Boc product from impurities and any di-Boc byproduct.

-

-

Characterization:

-

Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

-

Part 3: Spectroscopic and Analytical Profile

While a comprehensive public database of experimental spectra for this compound is limited, its spectroscopic profile can be reliably predicted based on its constituent functional groups and data from closely related analogs like 1-Boc-piperazine and other 3-substituted derivatives.[11][12][13]

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the Boc group, the propyl chain, and the piperazine ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.8 - 4.0 | m | 1H | Piperazine CH | Proton on the chiral center, adjacent to N-H. |

| ~2.5 - 3.2 | m | 6H | Piperazine Ring CH₂ | Complex, overlapping multiplets from the remaining six piperazine protons. |

| ~1.45 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[13] |

| ~1.2 - 1.6 | m | 4H | -CH₂-CH₂-CH₃ | Multiplets for the two methylene groups of the propyl chain. |

| ~0.9 | t | 3H | -CH₂-CH₃ | Triplet for the terminal methyl group of the propyl chain. |

| Variable | br s | 1H | N-H | Broad singlet for the secondary amine proton; position is solvent-dependent and may exchange with D₂O. |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides a map of the unique carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.7 | C=O | Carbonyl carbon of the Boc carbamate group. |

| ~79.5 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~50 - 55 | Piperazine CH | Chiral carbon of the piperazine ring. |

| ~45 - 50 | Piperazine Ring CH₂ | Carbons of the piperazine ring. |

| ~35 | Propyl -CH₂- | Methylene carbon of the propyl group attached to the ring. |

| ~28.4 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

| ~20 | Propyl -CH₂- | Middle methylene carbon of the propyl group. |

| ~14 | Propyl -CH₃ | Terminal methyl carbon of the propyl group. |

Mass Spectrometry (MS)

In Electrospray Ionization (ESI-MS), the expected molecular ion would be [M+H]⁺.

-

Expected [M+H]⁺: 229.1967 (for C₁₂H₂₅N₂O₂⁺)

-

Common Fragmentation: A characteristic loss of the Boc group (-100 amu) or isobutylene (-56 amu) is a hallmark of Boc-protected amines and would be a key diagnostic peak.

Part 4: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under most conditions, while the free secondary amine is a potent nucleophile, allowing for a wide range of chemical transformations.

Caption: Key reaction pathways for this compound in synthetic chemistry.

Core Applications:

-

As a Nucleophilic Intermediate: The free secondary amine readily participates in reactions such as:

-

Reductive Amination: Coupling with aldehydes or ketones to form tertiary amines.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic moieties.[14]

-

Acylation/Amidation: Reaction with acyl chlorides or activated carboxylic acids to form amides.

-

Michael Addition: Conjugate addition to α,β-unsaturated systems.

-

-

As a Precursor to Monosubstituted Piperazines: The most critical application involves using the Boc group as a temporary shield. After functionalizing the N4 position, the Boc group can be cleanly removed with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[10] This unmasks the N1 nitrogen, allowing for a second, different functionalization, thereby enabling the synthesis of complex, di-substituted piperazines with high regiochemical control.

This building block is particularly valuable for synthesizing libraries of related compounds for structure-activity relationship (SAR) studies, a crucial process in lead optimization for drug discovery.[15]

Part 5: Safe Handling, Storage, and Disposal

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The following guidelines are based on standard safety protocols for piperazine derivatives.[7][16][17][18]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[17]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

Handling and Engineering Controls:

-

Handle only in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any vapors or aerosols.[17]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Keep away from sources of ignition and incompatible materials.

First Aid Measures: [7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.[16]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be handled by a licensed waste disposal company.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool that embodies the principles of modern organic synthesis and medicinal chemistry. Its chiral nature, combined with the orthogonal protection afforded by the Boc group, provides a reliable and versatile platform for the construction of complex molecular architectures. For researchers in drug discovery, a thorough understanding of its properties, reactivity, and handling is fundamental to leveraging its full potential in the rational design and synthesis of the next generation of therapeutic agents.

References

- (S)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 7023035. PubChem. [Link]

- (S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9. Chemical-Suppliers. [Link]

- 1-Boc-4-(3-hydroxypropyl)piperazine | C12H24N2O3 | CID 16217800. PubChem. [Link]

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, RSC Publishing. [Link]

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.

- 1-Boc-piperazine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

- 1-Boc-piperazine. SpectraBase. [Link]

- (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811. PubChem. [Link]

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-1-BOC-3-PROPYLPIPERAZINE | 928025-58-5 [amp.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jgtps.com [jgtps.com]

- 11. spectrabase.com [spectrabase.com]

- 12. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 15. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

Introduction: The Strategic Value of Chiral Piperazines in Medicinal Chemistry

An In-Depth Technical Guide to (S)-1-Boc-3-propyl-piperazine (CAS 928025-58-5): Synthesis, Characterization, and Applications in Drug Discovery

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and biologically active molecules.[1][2][3] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[3][4] However, over 80% of piperazine-containing drugs are unsubstituted on the carbon atoms of the ring, representing a significant untapped potential for exploring three-dimensional chemical space.[1]

This guide focuses on This compound (CAS: 928025-58-5), a chiral building block designed to address this gap. The introduction of a stereocenter at the C3 position provides a defined spatial orientation for substituents, which is critical for enhancing binding affinity and selectivity for biological targets.[5] The propyl group offers a lipophilic element that can be crucial for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen allows for selective functionalization at the N4 position, making this compound a versatile and highly valuable intermediate for drug discovery programs.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, analytical characterization, strategic applications, and safe handling of this key chiral intermediate.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the compound's properties is essential for its effective use in synthesis and analysis.

Key Properties

| Property | Value | Source |

| CAS Number | 928025-58-5 | [6][7] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [8] |

| Molecular Weight | 228.33 g/mol | [8] |

| Density | 0.972 g/cm³ | [6] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from analogs[9] |

| IUPAC Name | tert-butyl (3S)-3-propylpiperazine-1-carboxylate | - |

Spectroscopic Characterization

| Analysis | Expected Signature |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.80-3.95 (m, 1H), 3.60-3.75 (m, 1H), 2.70-3.00 (m, 4H), 2.50-2.65 (m, 1H), 1.46 (s, 9H, Boc), 1.20-1.40 (m, 4H, Propyl CH₂), 0.90 (t, 3H, Propyl CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.8 (C=O), 79.5 (Boc C), 57.0 (C3), 50.5, 46.0, 45.5 (Piperazine CH₂), 36.0 (Propyl CH₂), 28.4 (Boc CH₃), 19.5 (Propyl CH₂), 14.2 (Propyl CH₃) |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 229.19 |

| Chiral Purity (HPLC) | Determined using a chiral column (e.g., Chiralpak AD-H) with a suitable mobile phase (e.g., hexane/isopropanol) to confirm enantiomeric excess (ee ≥ 98%). |

Synthesis: A Stereoselective Approach

The synthesis of enantiomerically pure 3-substituted piperazines is a non-trivial challenge. Asymmetric hydrogenation of pyrazines and methods starting from chiral amino acids are two of the most robust strategies.[10][11] The latter approach, starting from a commercially available chiral amino acid, offers a reliable and scalable route to the desired stereoisomer.

Synthetic Strategy Overview

The proposed synthesis begins with (S)-2-amino-pentanoic acid (L-Norvaline), leveraging its inherent chirality to establish the stereocenter at the C3 position of the final piperazine ring. The workflow involves the formation of a key 1,2-diamine intermediate, followed by cyclization to form the heterocyclic core.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from established literature procedures for synthesizing chiral 2- and 3-substituted piperazines.[1][11][12]

Step 1: Synthesis of (S)-tert-butyl (2-hydroxy-1-propylethyl)carbamate

-

To a stirred solution of L-Norvaline (1 eq.) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2.5 eq.) and cool the mixture to 0 °C.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise, allowing the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the mixture to pH 2-3 with 1M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-Norvaline.

-

Dissolve the crude N-Boc-L-Norvaline in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (1.1 eq.) followed by a dropwise addition of isobutyl chloroformate (1.1 eq.), maintaining the temperature below -10 °C. Stir for 30 minutes.

-

Filter the resulting salt and add the filtrate to a pre-cooled (0 °C) solution of sodium borohydride (NaBH₄, 1.5 eq.) in water. Stir for 4 hours.

-

Quench the reaction with 1M HCl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amino alcohol. Purify by silica gel chromatography.

-

Causality: This two-step reduction via a mixed anhydride is a standard procedure to convert a carboxylic acid to an alcohol without harsh reagents like LiAlH₄, which would be incompatible with the Boc group. In-process validation via TLC or LC-MS is crucial after each step to confirm conversion before proceeding.

-

Step 2: Synthesis of (S)-tert-butyl (1-(azidomethyl)butyl)carbamate

-

Dissolve the amino alcohol (1 eq.) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise. Stir for 2 hours at 0 °C.

-

Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate, which is used immediately in the next step.

-

Dissolve the crude mesylate in DMF and add sodium azide (NaN₃, 3 eq.). Heat the mixture to 80 °C and stir for 12 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers extensively with water and brine, dry over Na₂SO₄, and concentrate to yield the azide.

-

Causality: Conversion of the primary alcohol to a good leaving group (mesylate) facilitates the Sₙ2 displacement with azide. Azide is a highly effective nucleophile for this transformation and serves as a precursor to the amine.

-

Step 3: Synthesis of (S)-tert-butyl (1-(aminomethyl)butyl)carbamate

-

Dissolve the azide (1 eq.) in methanol and add 10% Palladium on carbon (Pd/C, 10 mol%).

-

Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 12 hours.

-

Filter the reaction through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure to yield the chiral 1,2-diamine.

-

Trustworthiness: The completion of the hydrogenation can be monitored by TLC or the disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum.

-

Step 4: Cyclization and Final Boc Protection

-

Dissolve the diamine (1 eq.) and potassium carbonate (3 eq.) in acetonitrile. Add ethyl bromoacetate (1.1 eq.) dropwise and reflux the mixture for 12 hours.

-

Cool, filter, and concentrate the reaction mixture. The resulting crude piperazinone is then reduced.

-

Dissolve the crude piperazinone in anhydrous THF and add borane-tetrahydrofuran complex (BH₃·THF, 3 eq.) dropwise at 0 °C. Reflux for 6 hours.

-

Cool the reaction and quench carefully by the slow addition of 6M HCl, followed by refluxing for 1 hour. Basify with NaOH solution and extract with DCM. Dry and concentrate to yield (S)-3-propyl-piperazine.

-

Dissolve the crude piperazine in DCM, cool to 0 °C, and add triethylamine (1.2 eq.) followed by di-tert-butyl dicarbonate (1.1 eq.). Stir at room temperature for 6 hours.

-

Wash with water, brine, dry over Na₂SO₄, and concentrate. Purify the final product by silica gel chromatography to obtain this compound.

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself, but rather a high-value starting material. Its utility lies in the strategic introduction of the (S)-3-propylpiperazine moiety into a larger molecule.

Role as a Versatile Chiral Building Block

-

Stereochemical Control: The fixed (S)-configuration allows for precise orientation of the molecular scaffold, which is essential for optimizing interactions with chiral biological targets like enzymes and receptors.

-

Modulation of Physicochemical Properties: The propyl group adds lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets. The piperazine core itself can be protonated at physiological pH, improving aqueous solubility.[3]

-

Synthetic Vector: The unprotected N4 amine (after Boc deprotection) serves as a synthetic handle for coupling to various electrophilic partners, enabling rapid library synthesis for structure-activity relationship (SAR) studies.[13]

Caption: General workflow for utilizing the building block in drug discovery.

Example Application Protocol: Reductive Amination

This protocol describes a common method for functionalizing the N4-amine after deprotection.

-

Boc Deprotection: Dissolve this compound (1 eq.) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour.

-

Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the (S)-3-propyl-piperazine·TFA salt.

-

Coupling: Dissolve the TFA salt (1 eq.) and an aldehyde or ketone of interest (1.1 eq.) in 1,2-dichloroethane. Add triethylamine (2.5 eq.) to neutralize the salt.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. Stir at room temperature for 12-18 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

-

Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the N4-substituted product.

-

Authoritative Grounding: Reductive amination is a robust and widely used method for forming C-N bonds and is a key reaction in the synthesis of many approved drugs.[14] NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation, preventing over-reduction of the aldehyde/ketone.

-

Safety, Handling, and Storage

As a substituted amine, this compound requires careful handling. The following information is based on safety data for structurally similar Boc-protected piperazines.[15]

| Aspect | Guideline |

| Hazards | May cause skin irritation and serious eye damage/irritation. May cause respiratory irritation.[15][16] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood.[17] Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat. Avoid breathing dust, vapor, mist, or gas. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage at 0-8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9] |

| First Aid | Inhalation: Move victim to fresh air. Skin Contact: Take off contaminated clothing and wash skin with soap and plenty of water. Eye Contact: Rinse cautiously with water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. By providing a stable, enantiomerically pure scaffold with orthogonal protecting groups, it enables the efficient and controlled synthesis of complex molecules. Its design directly addresses the need to explore the 3D chemical space of the piperazine core, offering a clear pathway to modulate the potency, selectivity, and pharmacokinetic properties of next-generation drug candidates. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application, empowering researchers to leverage its full potential in the pursuit of novel therapeutics.

References

- Chamakuri, S., Tang, S. A., Tran, K. A., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419.

- Huang, W. X., Liu, L. J., Wu, B., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(11), 2652-2655.

- Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5648-5653.

- LookChem. (n.d.). (S)-1-BOC-3-PROPYLPIPERAZINE | 928025-58-5.

- Bhavana, G. N., & Kumar, K. S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2587-2605.

- DigitalCommons@TMC. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.

- Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discovery & Development.

- De Smaele, D., et al. (2010). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 8(11), 2533-2538.

- Asija, S., et al. (2022). The medicinal chemistry of piperazines: A review. Chemistry & Biodiversity, 19(10), e202200543.

- Bures, J., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3469-3475.

- PubChem. (n.d.). (R)-1-Boc-3-methylpiperazine.

- Kumar, P. P., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research, 5(9), 3788-3792.

- Cabelo, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569.

- Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599.

- Lowe, J. T., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971.

- Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459.

- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. 928025-58-5 CAS MSDS ((S)-1-BOC-3-PROPYLPIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. (S)-1-BOC-3-PROPYLPIPERAZINE | 928025-58-5 [m.chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (S)-1-Boc-3-methylpiperazine = 98 147081-29-6 [sigmaaldrich.com]

- 16. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

Spectroscopic Data of (S)-1-Boc-3-propyl-piperazine: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (S)-1-Boc-3-propyl-piperazine, a chiral building block of significant interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted spectroscopic data based on foundational principles and extensive data from analogous structures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices and data interpretation.

Introduction: The Significance of this compound

This compound belongs to the class of N-tert-butoxycarbonyl (Boc) protected piperazines, which are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of the chiral center at the 3-position and the propyl substituent offers opportunities for stereospecific interactions with biological targets, making it a valuable scaffold in the design of novel therapeutics. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule during synthesis and downstream applications.

Predicted Spectroscopic Profile

The following sections detail the predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. The predictions are grounded in the analysis of its structural components and comparison with experimentally obtained data for closely related analogs.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals corresponding to the protons of the Boc group, the piperazine ring, and the propyl substituent.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.8 - 4.0 | m | 2H | Piperazine ring CH₂ (adjacent to N-Boc) | The Boc group is electron-withdrawing, deshielding the adjacent protons and shifting them downfield. |

| ~2.8 - 3.2 | m | 3H | Piperazine ring CH and CH₂ (adjacent to NH) | These protons are in a more shielded environment compared to those near the Boc group. The methine proton at the chiral center (C3) is expected in this region. |

| ~2.5 - 2.7 | m | 2H | Piperazine ring CH₂ | These protons experience a complex coupling environment within the piperazine ring. |

| ~1.8 - 2.0 | br s | 1H | NH | The proton on the secondary amine is typically a broad singlet and its chemical shift can be concentration and solvent dependent. |

| ~1.2 - 1.6 | m | 4H | Propyl CH₂CH₂ | The methylene protons of the propyl group will exhibit complex splitting patterns due to coupling with adjacent protons. |

| ~0.9 | t | 3H | Propyl CH₃ | The terminal methyl group of the propyl chain is expected to be a triplet due to coupling with the adjacent methylene group. |

| 1.46 | s | 9H | Boc C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet. |

Causality Behind Experimental Choices: The choice of CDCl₃ as the solvent is standard for many organic molecules due to its good dissolving power and the presence of a residual proton signal that can be used for referencing. The predicted chemical shifts are based on the inductive effects of the substituents and the conformational dynamics of the piperazine ring. N-acylated piperazines can exhibit complex conformational behavior due to the restricted rotation around the amide bond, which can lead to broadening or splitting of signals in the NMR spectrum[1][2][3].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.7 | C=O (Boc) | The carbonyl carbon of the carbamate is significantly deshielded. |

| ~79.5 | C(CH₃)₃ (Boc) | The quaternary carbon of the Boc group. |

| ~55-58 | Piperazine C3 | The chiral carbon atom bearing the propyl group. Its chemical shift is influenced by the nitrogen and the alkyl chain. |

| ~45-50 | Piperazine ring CH₂ | The chemical shifts of the piperazine ring carbons are influenced by the substitution pattern and ring conformation. |

| ~35-38 | Propyl CH₂ | The methylene carbons of the propyl group. |

| ~28.4 | C(CH₃)₃ (Boc) | The methyl carbons of the Boc group. |

| ~19-21 | Propyl CH₂ | The methylene carbons of the propyl group. |

| ~14.1 | Propyl CH₃ | The terminal methyl carbon of the propyl group. |

Trustworthiness of the Protocol: The prediction of ¹³C NMR chemical shifts is a self-validating system when combined with other spectroscopic techniques. The number of observed signals should correspond to the number of unique carbon atoms in the molecule, and the chemical shifts should be consistent with the expected electronic environments.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable method.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion | Rationale |

| 243.21 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI mass spectrum. |

| 187.15 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group is a common fragmentation pathway. |

| 143.14 | [M - Boc]⁺ | Cleavage of the entire Boc group. |

| 100.10 | [Piperazine-propyl fragment]⁺ | Fragmentation of the piperazine ring. |

| 57.07 | [C₄H₉]⁺ | The tert-butyl cation from the Boc group. |

Authoritative Grounding: The fragmentation of N-Boc protected amines is a well-documented process. The loss of isobutylene and the tert-butyl cation are characteristic fragmentation patterns that provide strong evidence for the presence of the Boc protecting group[4]. The fragmentation of the piperazine ring itself can also yield characteristic ions[5][6][7].

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300-3400 | Medium, sharp | N-H stretch | Characteristic of a secondary amine. |

| ~2850-2980 | Strong | C-H stretch (aliphatic) | From the propyl and piperazine alkyl groups. |

| ~1680-1700 | Strong | C=O stretch (carbamate) | The carbonyl of the Boc group is a prominent feature. |

| ~1450-1480 | Medium | C-H bend (aliphatic) | Bending vibrations of the alkyl groups. |

| ~1160-1250 | Strong | C-N stretch | Stretching vibrations of the amine and carbamate C-N bonds. |

| ~1160 | Strong | C-O stretch (carbamate) | Characteristic stretch for the carbamate ester linkage. |

Expertise & Experience: The interpretation of an IR spectrum relies on recognizing characteristic absorption bands. The strong carbonyl absorption around 1690 cm⁻¹ is a key indicator of the Boc protecting group. The N-H stretch of the secondary amine in the piperazine ring provides further confirmation of the structure. The absence of other characteristic functional group absorptions would support the purity of the compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial[8][9][10][11][12].

-

Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Set up the ¹H and ¹³C NMR experiments with appropriate parameters (e.g., number of scans, relaxation delay).

-

Data Processing: After acquisition, the raw data (Free Induction Decay) is processed by applying a Fourier transform, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometry analysis.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL[13][14].

-

Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy

Caption: Workflow for ATR-IR data acquisition.

-

Sample Preparation: No extensive sample preparation is required for Attenuated Total Reflectance (ATR)-IR spectroscopy[15][16][17][18][19]. Ensure the sample is in a solid or neat liquid form.

-

Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. An ATR correction may be applied to make the spectrum appear more like a traditional transmission spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, MS, and IR data, along with standardized experimental protocols, serves as a valuable resource for researchers in the field. The principles of causality, trustworthiness, and authoritative grounding have been integrated to ensure the scientific integrity of this guide. As a key chiral intermediate, a thorough understanding of the spectroscopic properties of this compound is essential for its effective utilization in the synthesis of next-generation pharmaceuticals.

References

- NMR Sample Preparation: The Complete Guide. Organomation.

- Sample Preparation. Rochester Institute of Technology.

- NMR Sample Preparation Guide. Scribd.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health.

- NMR Sample Preparation. Western University.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- Mass Spectrometry Protocols and Methods. Springer Nature Experiments.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate.

- Sample Preparation Protocol for Open Access MS. University of Oxford.

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.

- Mass spectrometry (MS). Fiveable.

- 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate.

- Attenuated Total Reflectance/FT-Infrared Spectroscopy (ATR-FTIR). Bio-protocol.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. ACS Publications.

- Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac.

- Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

- Protocols. University of Illinois.

- ATR – Theory and Applications. PIKE Technologies.

- Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed.

- tert-Butyl piperazine-1-carboxylate. PubChem.

- Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.

- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.

- 1-Boc-piperazine - Optional[FTIR] - Spectrum. SpectraBase.

- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health.

- 1-Boc-piperazine. SpectraBase.

- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.

- 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. ResearchGate.

- Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. National Institutes of Health.

- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 6. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. depts.washington.edu [depts.washington.edu]

- 11. scribd.com [scribd.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 16. 2.5.2. Attenuated Total Reflectance/FT-Infrared Spectroscopy (ATR-FTIR) [bio-protocol.org]

- 17. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 18. utsc.utoronto.ca [utsc.utoronto.ca]

- 19. mmrc.caltech.edu [mmrc.caltech.edu]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-1-Boc-3-propyl-piperazine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-1-Boc-3-propyl-piperazine, a chiral substituted piperazine derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, and understanding its conformational behavior and spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond a simple peak assignment, delving into the underlying stereochemical and dynamic factors that give rise to the observed spectrum's complexity, including restricted bond rotation and diastereotopicity.

Foundational Principles: Decoding the Complexity

The ¹H NMR spectrum of this compound is not trivial. Its interpretation requires an appreciation for several key structural and dynamic features:

-

The Piperazine Ring Conformation: Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. It can undergo ring inversion, but this process can be slow on the NMR timescale, especially in substituted piperazines.[1][2]

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves two roles that significantly impact the NMR spectrum. First, it provides a prominent, sharp singlet for its nine equivalent protons, serving as an excellent diagnostic peak.[3] Second, the carbamate C-N bond has partial double-bond character, which restricts free rotation.[1][2][4][5] This restricted rotation can lead to the existence of distinct rotamers (conformational isomers), causing a doubling or broadening of signals for adjacent protons at room temperature.[1][6]

-

The Chiral Center (C3): The presence of a stereocenter at the C3 position renders the molecule chiral. This chirality is the root cause of much of the spectrum's complexity. Protons on a CH₂ group adjacent to a chiral center are no longer chemically equivalent; they are diastereotopic.[7] These diastereotopic protons reside in different chemical environments and will, therefore, have different chemical shifts and couple to each other, typically forming a complex multiplet.[7][8] In this molecule, the CH₂ protons at positions C2, C5, C6, and the propyl CH₂ attached to C3 are all diastereotopic.

The interplay of these factors—chair conformation, slow ring inversion, restricted amide bond rotation, and diastereotopicity—results in a complex but information-rich ¹H NMR spectrum where nearly every proton on the piperazine ring is chemically distinct.

Experimental Protocol: Acquiring a High-Quality Spectrum

A reliable spectrum is the foundation of accurate structural elucidation. The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation and analysis.

Materials:

-

This compound sample (5-10 mg)

-

High-purity deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm, high precision)

-

Tetramethylsilane (TMS) as an internal standard (often included in deuterated solvents)

-

Pasteur pipette and bulb

-

Vortex mixer

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Workflow Diagram:

Caption: Structure of this compound with proton labels.

Predicted ¹H NMR Peak Assignments:

| Proton Label(s) | Integration | Predicted δ (ppm) | Multiplicity | Coupling (J) Hz | Rationale |

| Boc (-C(CH₃)₃) | 9H | ~ 1.45 | Singlet (s) | N/A | Nine magnetically equivalent protons of the tert-butyl group. Appears as a sharp, intense singlet in an uncrowded region. [3][9] |

| Propyl (-CH₂CH₂CH₃ ) | 3H | ~ 0.90 | Triplet (t) | J ≈ 7.4 | Terminal methyl group coupled to the adjacent CH₂ group (2 protons), resulting in a triplet (n+1 rule). |

| Propyl (-CH₂CH₂ CH₃) | 2H | ~ 1.4-1.6 | Sextet or Multiplet (m) | J ≈ 7.4 | Methylene group coupled to the terminal CH₃ (3 protons) and the adjacent CH₂ (2 protons), leading to a complex multiplet. |

| Propyl (-CH₂ CH₂CH₃) | 2H | ~ 1.6-1.9 | Multiplet (m) | - | Diastereotopic protons adjacent to the C3 chiral center. They will have distinct chemical shifts and complex splitting patterns. |

| Piperazine Ring | 7H + 1H (NH) | ~ 2.5 - 4.0 | Multiplets (m) | - | This is the most complex region due to diastereotopicity and conformational effects. Protons H2, H3, H5, and H6 are all chemically non-equivalent. [1][10] |

| H2ᵃ, H2ᵇ | 2H | ~ 3.8 - 4.0 | Multiplet (m) | - | Diastereotopic protons on the carbon adjacent to the electron-withdrawing Boc group are significantly deshielded. |

| H3 | 1H | ~ 2.9 - 3.2 | Multiplet (m) | - | Methine proton at the chiral center, coupled to H2 protons and the propyl CH₂ protons. |

| H5ᵃ, H5ᵇ | 2H | ~ 2.8 - 3.1 | Multiplet (m) | - | Diastereotopic protons adjacent to the secondary amine (N4). |

| H6ᵃ, H6ᵇ | 2H | ~ 2.6 - 2.9 | Multiplet (m) | - | Diastereotopic protons on the Boc-substituted side of the ring, but further from the electron-withdrawing group than H2. |

| NH (N⁴-H) | 1H | Variable (e.g., ~1.5 - 2.5) | Broad Singlet (br s) | N/A | The chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |

Note: The specific chemical shifts (δ) and coupling constants (J) are predictive and can vary based on the solvent, temperature, and instrument used. The complexity of the piperazine region may require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment. [11]

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification, but its complexity necessitates a nuanced interpretation. The key features arise from the molecule's inherent chirality, which induces diastereotopicity in all four methylene groups of the piperazine ring and the adjacent propyl group. Furthermore, the conformational dynamics associated with the N-Boc group's restricted rotation and the piperazine ring's chair inversion contribute to signal broadening or the appearance of multiple conformers. This guide provides the foundational knowledge and a systematic approach for researchers to confidently interpret this intricate spectrum, enabling them to verify the successful synthesis and purity of this important chemical entity.

References

- BenchChem. (2025).

- BIOSYNCE. (2025).

- Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.

- Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic.

- ChemicalBook. * (S)-1-N-Boc-2-methylpiperazine(169447-70-5) 1H NMR*.

- ChemicalBook. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum.

- Ismail, M. M. F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Vaughan, K., et al. (2014). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry.

- Bothner-By, A. A., & Naar-Colin, C. (1961).

- LibreTexts Chemistry. (2022). 5.4: The 1H-NMR experiment.

- BenchChem. (2025).

- Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

- Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- The Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra.

- University of Puget Sound.

- University of Wisconsin. 1H NMR: Novice Level, Spectrum 8.

- Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.

- Wessig, P., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.

- Covolan, V. L., et al. (2000). Spectral characteristics by 1H NMR analysis of the Boc-AMST monomer.

- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.

- Argüello-DaSilva, A., et al. Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral.

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. repositorio.uchile.cl [repositorio.uchile.cl]

- 9. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]

- 10. biosynce.com [biosynce.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

The Pivotal Role of Chiral Piperazines in Modern Drug Discovery: A Technical Guide

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its designation as a "privileged scaffold" is well-earned, appearing in a vast array of FDA-approved drugs across diverse therapeutic areas.[1][2][3] This guide delves into the nuanced yet critical role of chirality within the piperazine framework. We will explore the conformational and stereochemical advantages conferred by chiral centers, dissect key asymmetric synthetic strategies, and examine case studies where the specific stereoisomer of a piperazine-containing drug is fundamental to its pharmacological activity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of this versatile scaffold.

The Chiral Advantage: Why Stereochemistry Matters in Piperazines

While the achiral piperazine ring is a valuable component for modulating physicochemical properties like solubility and basicity, the introduction of one or more stereocenters unlocks a new dimension of molecular design.[4][5][6] Chirality fundamentally influences a drug's interaction with its biological target, as enzymes, receptors, and other biological macromolecules are themselves chiral.[7][8]

1.1 Conformational Rigidity and Vectorial Orientation

The piperazine ring predominantly adopts a chair conformation to minimize steric strain.[9][10][11] Introducing a substituent on a carbon atom (e.g., at the C-2 position) creates a chiral center. This has two profound effects:

-

Fixed Vectorial Space: The substituent will preferentially occupy an equatorial position to reduce steric hindrance. This locks in a specific three-dimensional arrangement of the substituent relative to the rest of the molecule. This is critical for precisely orienting a key pharmacophoric element into a specific binding pocket of a target protein.

-

Modulated Flexibility: While the chair conformation is favored, the ring retains a degree of conformational flexibility.[12] The nature and stereochemistry of substituents can influence the energy barrier for ring inversion, thereby fine-tuning the molecule's ability to adapt its shape upon binding to a target.[12]

1.2 Enantiomers and Differential Pharmacology

Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[7][8] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[8] Therefore, the ability to synthesize and test enantiomerically pure piperazine derivatives is not merely an academic exercise but a critical requirement for developing safer and more effective medicines.[13]

Strategies for Asymmetric Synthesis of Chiral Piperazines

The generation of enantiomerically pure piperazines is a key challenge in medicinal chemistry. Several robust strategies have been developed, each with distinct advantages and applications. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

2.1 Overview of Synthetic Approaches

The primary strategies for obtaining enantiopure piperazines can be broadly categorized into two pathways: resolution of a racemic mixture or direct asymmetric synthesis.

Caption: Key strategies for accessing enantiopure piperazines.

2.2 Key Synthetic Methodologies

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as α-amino acids, to construct the piperazine ring.[14][15] The inherent chirality of the starting material is transferred to the final product, ensuring high enantiopurity. This is a powerful and often scalable method.[15]

-

Asymmetric Lithiation: Direct functionalization of the piperazine ring can be achieved with high stereocontrol using a chiral ligand.[16][17][18] For instance, the use of s-BuLi in the presence of a chiral diamine like (-)-sparteine can deprotonate one of the α-protons enantioselectively, allowing for the introduction of a substituent with a defined stereochemistry.[16][17]

-

Catalytic Asymmetric Synthesis: The development of transition-metal catalysts and organocatalysts has enabled the enantioselective synthesis of piperazine precursors, such as piperazin-2-ones, which can then be converted to the desired chiral piperazine.[19]

2.3 Example Protocol: Synthesis of an Orthogonally Protected 2-Substituted Piperazine

This protocol is a conceptual workflow based on established methodologies, such as those starting from α-amino acids.[15][20]

Objective: To synthesize an enantiopure 2-substituted piperazine with orthogonal protecting groups (e.g., Boc and Cbz), allowing for selective functionalization at either nitrogen.

Step 1: Reductive Amination

-

To a solution of an N-Cbz protected α-amino aldehyde (1.0 eq) in methanol, add N-Boc-ethylenediamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate. The resulting intermediate is a linear diamine.

Step 2: Cyclization

-

Dissolve the crude diamine from Step 1 in dichloromethane.

-

Add a suitable reagent to facilitate cyclization (e.g., by activating the terminal alcohol of a diol precursor, not shown, or via an intramolecular substitution).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup and purify the crude product by column chromatography to yield the desired orthogonally protected chiral piperazine.

Rationale: This multi-step process leverages a chiral starting material (the amino aldehyde) to ensure stereocontrol. The use of orthogonal Boc and Cbz protecting groups is a critical strategic choice, as it enables selective deprotection and subsequent derivatization of either the N1 or N4 position in later synthetic steps.

Functional Roles and Case Studies in Drug Development

Chiral piperazines are integral to the structure and function of numerous blockbuster drugs.[21] They can act as rigid linkers, solubilizing groups, or key pharmacophores that interact directly with the target.

3.1 Chiral Piperazines in Oncology: Kinase Inhibitors

In cancer therapy, many targeted drugs are kinase inhibitors, and the piperazine scaffold is a recurring feature.[2][3]

-

Imatinib (Gleevec): A cornerstone treatment for chronic myeloid leukemia, Imatinib features an N-methylpiperazine moiety.[21] While this specific piperazine is achiral, its presence is crucial for improving solubility and oral bioavailability, properties that are essential for its success as an oral medication.[22]

-

Bosutinib (Bosulif): This kinase inhibitor incorporates a chiral 3-methylpiperazine. The specific stereochemistry is vital for fitting into the ATP-binding pocket of the target kinases (Src/Abl). The methyl group provides a critical steric interaction that enhances binding affinity and selectivity.

Caption: Piperazine as a linker in kinase inhibitors.

3.2 Chiral Piperazines in CNS Disorders

Piperazine derivatives are widely used in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants.[3][23] Their basicity allows them to be protonated at physiological pH, which can be crucial for interacting with aminergic G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[3]

-

Vortioxetine (Trintellix): This antidepressant contains a chiral piperazine ring. The specific enantiomer is crucial for its unique multi-modal mechanism of action, which involves serotonin reuptake inhibition and modulation of several serotonin receptors.

3.3 Chiral Piperazines in Infectious Diseases

-

Indinavir (Crixivan): An older but important HIV protease inhibitor, Indinavir contains a chiral 2-substituted piperazine derivative. The stereocenter is critical for the correct positioning of the molecule's functional groups within the enzyme's active site to inhibit viral replication.

-

Gatifloxacin: This fluoroquinolone antibiotic has a stereogenic center on its piperazine ring. The (S)-enantiomer is the active component (eutomer), responsible for inhibiting bacterial DNA topoisomerase.[8]

Data Summary: Chiral Piperazines in Approved Drugs

| Drug | Therapeutic Area | Role of Chiral Piperazine | Key Structural Feature |

| Bosutinib | Oncology (CML) | Core scaffold, positions key binding groups | (R)-3-methylpiperazine |

| Vortioxetine | CNS (Antidepressant) | Direct interaction with serotonin receptors | Chiral 1-arylpiperazine |

| Indinavir | Antiviral (HIV) | Part of the core peptidomimetic scaffold | (2R)-piperazine derivative |

| Gatifloxacin | Antibacterial | Interacts with bacterial topoisomerase | (S)-3-methylpiperazine |

Conclusion and Future Directions

The strategic introduction of chirality into the piperazine scaffold is a powerful tool in modern drug discovery. It allows for the fine-tuning of pharmacological activity by controlling the precise three-dimensional orientation of molecular fragments, leading to enhanced potency, selectivity, and safety profiles. While significant progress has been made in the asymmetric synthesis of these valuable building blocks, much of the chemical space around carbon-substituted piperazines remains underexplored.[13] Future research will likely focus on developing novel, more efficient catalytic methods for C-H functionalization and the synthesis of increasingly complex, multi-chiral piperazine derivatives.[21] By continuing to harness the unique properties of this privileged and versatile scaffold, the scientific community can accelerate the development of the next generation of innovative therapeutics.[3]

References

- Title: Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Source: PubMed. [Link]

- Title: The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Source: IntechOpen. [Link]

- Title: Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. Source: New Journal of Chemistry (RSC Publishing). [Link]

- Title: Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Source: Drug Research. [Link]

- Title: Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Source: Journal of the American Chemical Society. [Link]

- Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date. Source: Taylor & Francis Online. [Link]

- Title: Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Source: Journal of the American Chemical Society. [Link]

- Title: One-Pot Synthesis of Enantiopure Pyrrolopiperazines. Source: The Journal of Organic Chemistry. [Link]

- Title: Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replic

- Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Source: Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

- Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

- Title: Asymmetric synthesis of 2-arylpiperazines.

- Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

- Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.

- Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.

- Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Source: RSC Publishing. [Link]

- Title: Application of Chiral Piperidine Scaffolds in Drug Design.

- Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- Title: Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Source: PubMed Central. [Link]

- Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Title: Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane.

- Title: Discovery of novel N-aryl piperazine CXCR4 antagonists. Source: PubMed Central. [Link]

- Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Title: Piperazine. Source: Wikipedia. [Link]

- Title: The medicinal chemistry of piperazines: A review. Source: Scilit. [Link]

- Title: A Look at the Importance of Chirality in Drug Activity: Some Signific

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery